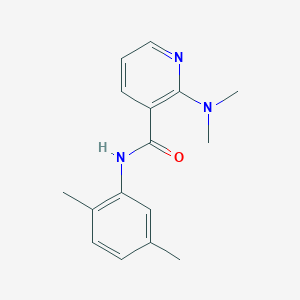![molecular formula C10H14N2O3S B7498216 N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
N-[3-(methanesulfonamido)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methanesulfonamido)phenyl]propanamide, commonly known as MSMP, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been synthesized for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
MSMP acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It forms a covalent bond with the enzyme, which leads to the inhibition of its activity. The mechanism of action of MSMP is dependent on the type of enzyme being inhibited.
Biochemical and Physiological Effects:
MSMP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting the activity of histone deacetylase. It has also been shown to have anti-inflammatory effects by inhibiting the activity of metalloproteases. MSMP has been shown to have a low toxicity profile, which makes it a valuable tool in drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
MSMP has several advantages as a tool for scientific research. It is easy to synthesize and purify, which makes it readily available for use in experiments. It has a low toxicity profile, which makes it safe to use in cell culture and animal studies. However, MSMP has some limitations as well. It has limited solubility in water, which makes it difficult to use in aqueous environments. It also has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the use of MSMP in scientific research. One direction is the development of MSMP analogs that have improved solubility and stability. Another direction is the use of MSMP in the development of new drugs for the treatment of cancer, inflammation, and other diseases. MSMP can also be used in the development of new diagnostic tools for the detection of enzymes such as carbonic anhydrase and metalloproteases. Overall, MSMP has a promising future in scientific research and drug development.
Méthodes De Synthèse
The synthesis of MSMP involves the reaction between 3-aminophenylpropanoic acid and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization. The purity of the final product is confirmed using techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
MSMP has been extensively used in scientific research as a tool to study the function and activity of enzymes such as carbonic anhydrase, histone deacetylase, and metalloproteases. It has been shown to inhibit the activity of these enzymes, which makes it a valuable tool in drug discovery and development. MSMP has also been used in the synthesis of various bioactive compounds such as sulfonamides, amides, and ureas.
Propriétés
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-10(13)11-8-5-4-6-9(7-8)12-16(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOWDDYGHUOGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-5-methylthiophene-2-carboxamide](/img/structure/B7498139.png)
![5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7498150.png)

![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)

![Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)

![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)

![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
